

An In-depth Technical Guide to CAS Number 190277-13-5 (GR 135531)

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Compound of Interest

Compound Name: 5-MCA-NAT

Cat. No.: B017093

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Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 190277-13-5, scientifically known as 5-Methoxycarbonylamino-N-acetyltryptamine. This document consolidates available research on its chemical properties, pharmacological profile, mechanism of action, and experimental data. Detailed experimental protocols for key assays and a proposed synthetic pathway are included to support further research and development. The compound, also referred to as GR 135531 or **5-MCA-NAT**, is a derivative of melatonin and has been investigated for its activity as a melatonin receptor agonist, with potential therapeutic applications in ophthalmology.

Chemical and Physical Properties

5-Methoxycarbonylamino-N-acetyltryptamine is a tryptamine derivative with a molecular formula of $C_{14}H_{17}N_3O_3$ and a molecular weight of 275.31 g/mol ^{[1][2]} It typically presents as an off-white or solid powder ^{[1][3]} The compound's solubility has been reported as soluble in ethanol and slightly soluble in methanol ^{[1][3][4]} For research purposes, it is recommended to be stored at -20°C for long-term stability, where it can be stable for at least four years ^{[3][5]}

Property	Value	References
CAS Number	190277-13-5	[1][2][3][6]
Chemical Name	methyl (3-(2-acetamidoethyl)-1H-indol-5-yl)carbamate	[1][7]
Synonyms	GR 135531, 5-MCA-NAT, MCA-NAT	[2][3][4]
Molecular Formula	C14H17N3O3	[1][2][3]
Molecular Weight	275.31 g/mol	[1][2]
Physical Appearance	Off-white solid	[1][3]
Solubility	Soluble in ethanol, slightly soluble in methanol	[1][3][4]
Storage	-20°C	[3][5]
Purity	≥95%	[3][4]

Pharmacology and Mechanism of Action

GR 135531 is recognized as a melatonin receptor agonist.[2][8] However, there is some discrepancy in the literature regarding its primary target. Some studies characterize it as a partial agonist of the high-affinity melatonin receptors MT1 and MT2, while others describe it as a high-affinity ligand for the MT3 binding site.[2][3] It is now widely accepted that the MT3 binding site is the enzyme quinone reductase 2 (QR2).[5]

Interaction with MT1 and MT2 Receptors

The primary signaling pathway for both MT1 and MT2 receptors involves their coupling to the Gai/o subunit of heterotrimeric G-proteins.[1] Activation of these G protein-coupled receptors (GPCRs) by an agonist like GR 135531 leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels

subsequently dampens the activity of protein kinase A (PKA) and the phosphorylation of its downstream targets, such as the cAMP-responsive element-binding protein (CREB).[2]

In vitro studies using Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors have demonstrated that GR 135531 inhibits forskolin-induced cAMP production.[3][4][5]

Receptor Subtype	EC50 (cAMP Inhibition)	Cell Line	References
Human MT1	440 nM	CHO	[3][4][5]
Human MT2	98 nM	CHO	[3][4][5]

Interaction with MT3 Receptor (Quinone Reductase 2)

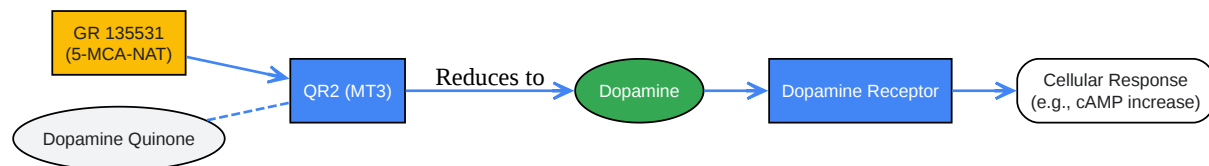
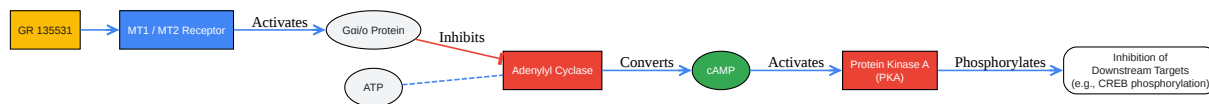
Several sources identify GR 135531 as a potent agonist for the MT3 receptor.[2] This binding site has been identified as the cytosolic enzyme quinone reductase 2 (QR2).[5] The functional consequence of GR 135531 binding to QR2 is an area of ongoing research. One study in the developing chick retina demonstrated that **5-MCA-NAT** increases endogenous dopamine levels by acting on QR2.[9] This suggests a potential signaling mechanism where GR 135531 binding to QR2 modulates the levels of other neurotransmitters, which in turn could activate their respective signaling pathways.[9] However, a study in rabbits suggested that the intraocular pressure-lowering effect of **5-MCA-NAT** is not mediated by NQO2, indicating the potential existence of another melatonin receptor or a different mechanism of action in this tissue.[10]

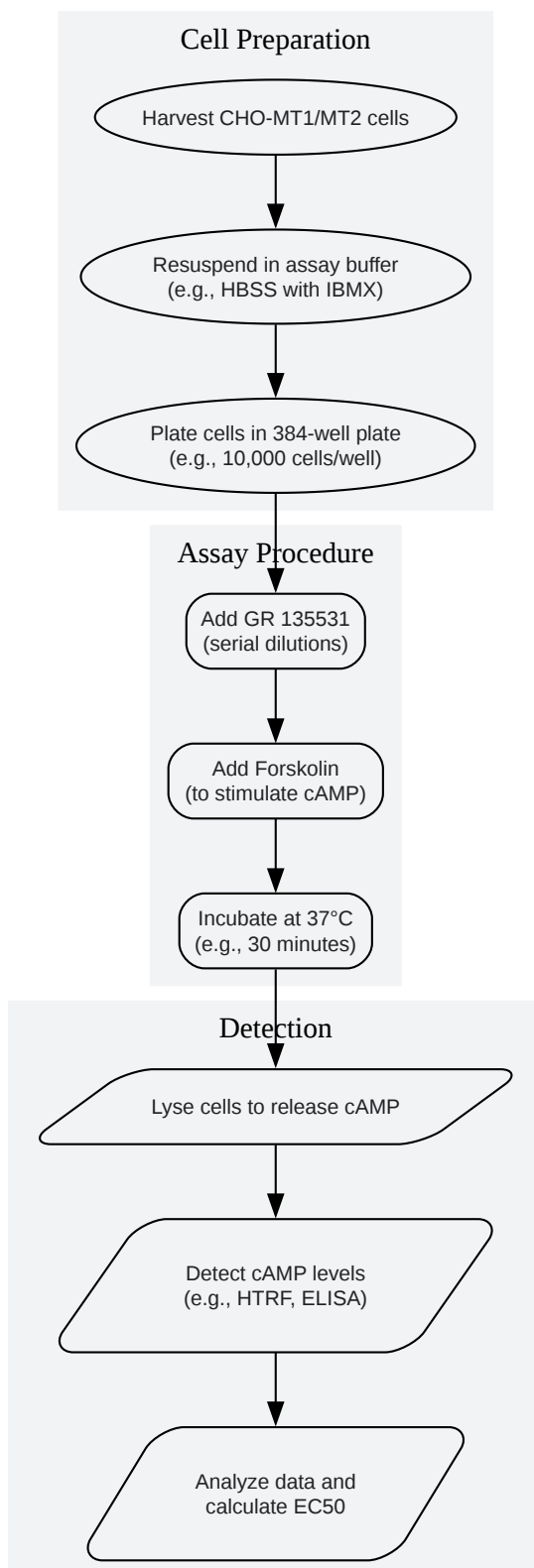
Signaling Pathways

The signaling pathways modulated by GR 135531 are primarily dependent on the receptor it activates.

MT1/MT2 Receptor Signaling

Activation of MT1 and MT2 receptors by GR 135531 initiates a cascade that primarily inhibits the cAMP pathway.





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